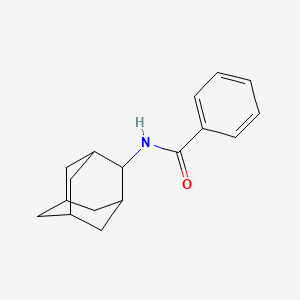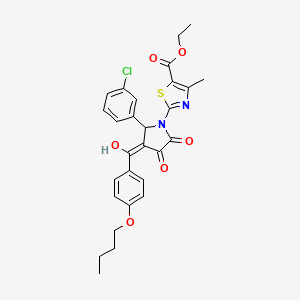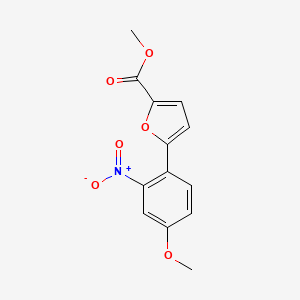
N-(2-adamantyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-adamantyl)benzamida es un compuesto químico con la fórmula molecular C17H21NO. Consiste en un grupo adamantano unido a un grupo benzamida. El adamantano es un hidrocarburo policíclico con una estructura similar al diamante, conocido por su estabilidad y propiedades únicas. La benzamida es un compuesto orgánico derivado del ácido benzoico. La combinación de estas dos estructuras da como resultado un compuesto con propiedades químicas y físicas interesantes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
N-(2-adamantyl)benzamida se puede sintetizar mediante varios métodos. Un enfoque común implica la condensación directa del ácido adamantano-2-carboxílico con benzamida en presencia de un agente deshidratante. Esta reacción típicamente requiere temperaturas elevadas y puede ser catalizada por catalizadores ácidos o básicos.
Otro método implica el uso de derivados del adamantano, como el 2-aminoadamantano, que se puede hacer reaccionar con cloruro de benzoílo para formar N-(2-adamantyl)benzamida. Esta reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano, con una base como la trietilamina para neutralizar el subproducto de ácido clorhídrico.
Métodos de producción industrial
La producción industrial de N-(2-adamantyl)benzamida puede involucrar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. La elección del método depende de factores como el rendimiento, el costo y las consideraciones ambientales. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-adamantyl)benzamida experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo adamantano se puede oxidar para formar derivados hidroxilados.
Reducción: El grupo benzamida se puede reducir para formar derivados de amina.
Sustitución: Los átomos de hidrógeno en el anillo de adamantano se pueden sustituir con otros grupos funcionales, como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo se pueden utilizar en condiciones ácidas o básicas.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.
Sustitución: La halogenación se puede lograr utilizando reactivos como bromo o cloro en presencia de un catalizador.
Principales productos formados
Oxidación: Derivados de adamantano hidroxilados.
Reducción: Derivados de amina de benzamida.
Sustitución: Derivados de adamantano halogenados o alquilados.
Aplicaciones Científicas De Investigación
N-(2-adamantyl)benzamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antivirales y anticancerígenas.
Medicina: Investigado por su posible uso en sistemas de administración de fármacos y como agente farmacológico.
Industria: Utilizado en el desarrollo de materiales avanzados y polímeros.
Mecanismo De Acción
El mecanismo de acción de N-(2-adamantyl)benzamida depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. El grupo adamantano puede mejorar la lipofilia y la estabilidad del compuesto, facilitando su interacción con las membranas lipídicas y mejorando sus propiedades farmacocinéticas.
Comparación Con Compuestos Similares
N-(2-adamantyl)benzamida se puede comparar con otros derivados del adamantano, tales como:
- N-(1-adamantyl)acetamida
- N-(1-adamantyl)-2-metilbenzamida
- N-(1-adamantyl)-2-clorobenzamida
Estos compuestos comparten el núcleo adamantano pero difieren en sus grupos funcionales unidos a los grupos benzamida o acetamida. La combinación única de las estructuras adamantano y benzamida en N-(2-adamantyl)benzamida proporciona propiedades químicas y físicas distintas, lo que la hace adecuada para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C17H21NO |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
N-(2-adamantyl)benzamide |
InChI |
InChI=1S/C17H21NO/c19-17(13-4-2-1-3-5-13)18-16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2,(H,18,19) |
Clave InChI |
AUEWTJXOBFEOML-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12011653.png)



![1-[4-(2-Pyridinyl)-1-piperazinyl]-3-(trifluoromethyl)pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12011680.png)
![2-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-6-ethoxyphenol](/img/structure/B12011687.png)
![2-bromo-6-methoxy-4-[(E)-(2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12011695.png)
![2-[(4-amino-5-pentyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12011698.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011701.png)




